molecular formula C20H17FN2O3 B2838010 1-(2-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899754-29-1

1-(2-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2838010
CAS RN: 899754-29-1
M. Wt: 352.365
InChI Key: LUHVIVYHLZPBSB-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridine derivatives. It has been studied for its potential use in various scientific research applications due to its unique properties.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Properties: 1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits promising anticancer activity. Researchers have investigated its potential as a cytotoxic agent against various cancer cell lines. Its mechanism of action involves inhibiting cell proliferation and inducing apoptosis. Further studies are needed to optimize its efficacy and safety for clinical use .

Anti-inflammatory Effects: The compound’s structure suggests anti-inflammatory potential. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders. Researchers are exploring its impact on cytokine production and immune responses .

Materials Science

Organic Semiconductors: Due to its conjugated structure, 1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide could serve as an organic semiconductor. Its electron-rich and electron-deficient moieties make it suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Researchers are investigating its charge transport properties and stability .

Computational Chemistry

Quantum Chemical Studies: The compound’s electronic structure and reactivity can be explored using quantum chemical calculations. Density functional theory (DFT) and molecular dynamics simulations provide insights into its stability, vibrational modes, and interactions with other molecules. Such studies aid in understanding its behavior in different environments .

Chemical Biology

Enzyme Inhibition: Researchers are investigating whether 1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can inhibit specific enzymes. Its structural features may allow it to interact with active sites, affecting enzyme function. Enzyme inhibition studies could lead to novel therapeutic targets .

Environmental Chemistry

Photocatalysis: The compound’s aromatic system and functional groups make it a candidate for photocatalytic applications. Researchers are exploring its ability to degrade organic pollutants under UV or visible light. Its potential as a green catalyst for environmental remediation is an exciting avenue of study .

Pharmacokinetics and Toxicology

ADME Properties: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of 1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is crucial for drug development. Researchers assess its bioavailability, half-life, and potential toxicity profiles. These studies guide further optimization and safety evaluations .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-26-18-11-5-4-10-17(18)22-19(24)15-8-6-12-23(20(15)25)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHVIVYHLZPBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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